molecular formula C10H19N2O5P B13689635 Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate

Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate

Cat. No.: B13689635
M. Wt: 278.24 g/mol
InChI Key: FZONDNAKVWAKTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C10H21O5P. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its applications in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound .

Mechanism of Action

The mechanism of action of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate involves its ability to act as a diazo compound, which can undergo various insertion and cyclopropanation reactions. The molecular targets and pathways involved include the formation of new carbon-carbon and carbon-nitrogen bonds through the insertion into C-H and N-H bonds . The compound’s reactivity is influenced by the steric and electronic properties of the substituents and the reaction conditions .

Properties

Molecular Formula

C10H19N2O5P

Molecular Weight

278.24 g/mol

IUPAC Name

tert-butyl 2-diazo-2-diethoxyphosphorylacetate

InChI

InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3

InChI Key

FZONDNAKVWAKTE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=[N+]=[N-])C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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